molecular formula C27H20O2 B12277229 1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol

1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol

Cat. No.: B12277229
M. Wt: 376.4 g/mol
InChI Key: XBEAGNFQVIFJGE-UHFFFAOYSA-N
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Description

1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of two naphthalene rings connected through a hydroxy(phenyl)methyl group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol typically involves the condensation of 2-hydroxy-1-naphthaldehyde with a suitable phenylmethyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol has been extensively studied for its applications in:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxy group and the aromatic rings play a crucial role in its binding to target molecules, leading to various biochemical effects. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol stands out due to its unique structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H20O2

Molecular Weight

376.4 g/mol

IUPAC Name

1-[2-[hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol

InChI

InChI=1S/C27H20O2/c28-24-17-15-19-9-5-7-13-22(19)26(24)25-21-12-6-4-8-18(21)14-16-23(25)27(29)20-10-2-1-3-11-20/h1-17,27-29H

InChI Key

XBEAGNFQVIFJGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O

Origin of Product

United States

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